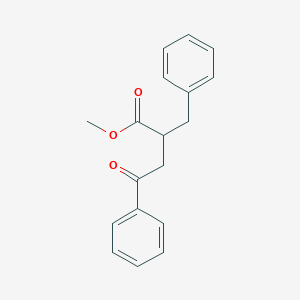![molecular formula C18H14N2O5 B14010043 3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal CAS No. 6971-70-6](/img/structure/B14010043.png)
3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal is a complex organic compound with the molecular formula C18H14N2O5. It is characterized by the presence of an azoxy group, a dioxopropyl group, and an oxopropanal group, making it a highly functionalized molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2,3-dioxopropyl)phenylhydrazine with 4-nitrobenzaldehyde under specific conditions to form the azoxy intermediate. This intermediate is then subjected to further reactions to introduce the oxopropanal group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the azoxy group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the dioxopropyl and oxopropanal groups can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanoic acid
- 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanol
Uniqueness
Compared to similar compounds, 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
6971-70-6 |
|---|---|
Formule moléculaire |
C18H14N2O5 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
[4-(2,3-dioxopropyl)phenyl]-[4-(2,3-dioxopropyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C18H14N2O5/c21-11-17(23)9-13-1-5-15(6-2-13)19-20(25)16-7-3-14(4-8-16)10-18(24)12-22/h1-8,11-12H,9-10H2 |
Clé InChI |
WRXHQWBGGZKUCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)C=O)N=[N+](C2=CC=C(C=C2)CC(=O)C=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


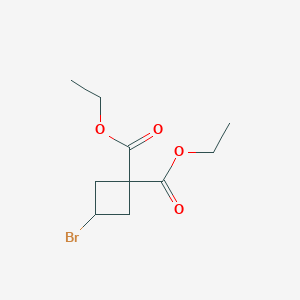
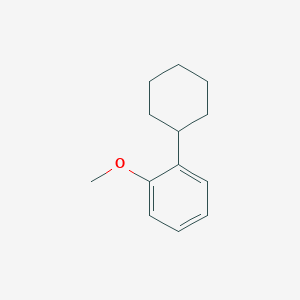


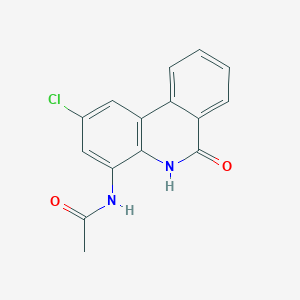
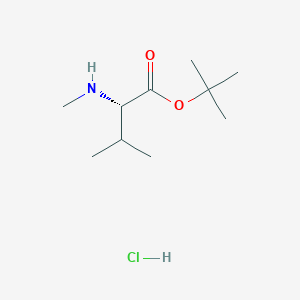

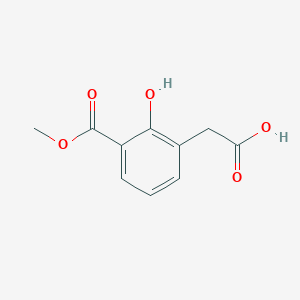
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)

![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
